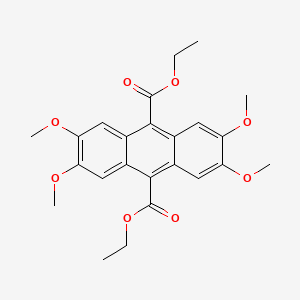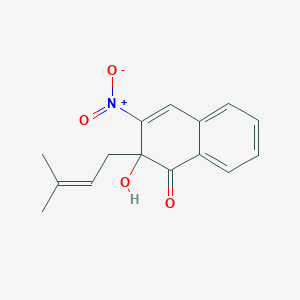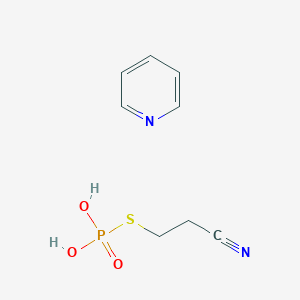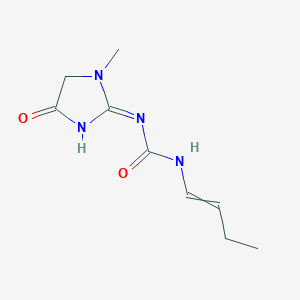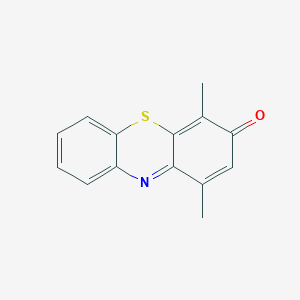
1,4-Dimethyl-3h-phenothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3h-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . The compound exhibits a unique structure that allows it to participate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3h-phenothiazin-3-one can be synthesized through a multi-step process starting from hydroquinone. The synthetic route involves the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation: The final step involves refluxing the dibromo compound with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1,4-Dimethyl-3h-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can be performed on the phenothiazine ring, leading to the formation of different functionalized derivatives.
科学的研究の応用
1,4-Dimethyl-3h-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, and anticancer activities.
Medicine: It is used in the development of therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.
Industry: The compound is used in the synthesis of pharmaceutically active compounds such as Modafinil and Sulforaphane.
作用機序
The mechanism of action of 1,4-dimethyl-3h-phenothiazin-3-one involves its ability to act as a photocatalyst and participate in redox reactions . The compound can generate reactive oxygen species (ROS) under light irradiation, which can then oxidize various substrates. This property is utilized in its application as a photocatalyst for the oxidation of sulfides to sulfoxides. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its diverse biological activities.
類似化合物との比較
1,4-Dimethyl-3h-phenothiazin-3-one can be compared with other phenothiazine derivatives :
Phenothiazine: The parent compound, phenothiazine, is known for its use in antipsychotic drugs.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst and its diverse therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
91024-47-4 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC名 |
1,4-dimethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChIキー |
ABHVMSPUDRDASM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)
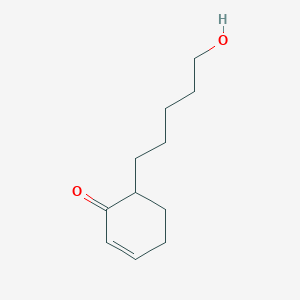


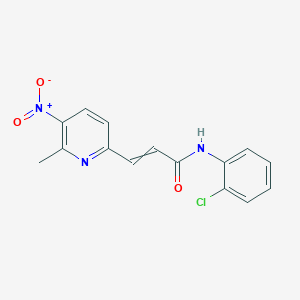
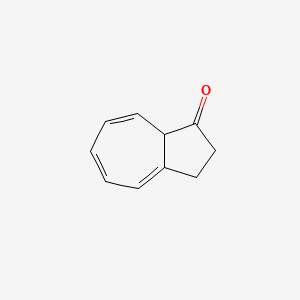


![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
